4-Methanesulfonylthiophene-2-sulfonyl chloride

Description

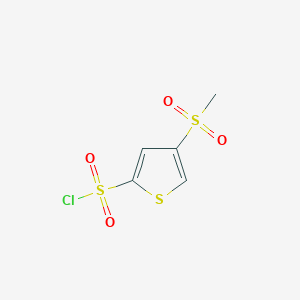

4-Methanesulfonylthiophene-2-sulfonyl chloride is a sulfonating agent characterized by a thiophene ring substituted with methanesulfonyl and sulfonyl chloride groups. Its molecular formula is C₆H₅ClO₄S₃, and it is widely used in organic synthesis for introducing sulfonyl groups into target molecules. The dual sulfonyl functionalities enhance its reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-methylsulfonylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO4S3/c1-12(7,8)4-2-5(11-3-4)13(6,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGZIKVBFXAUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonylthiophene-2-sulfonyl chloride typically involves the sulfonation of thiophene derivatives followed by chlorination. One common method includes the reaction of thiophene with methanesulfonyl chloride in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonylthiophene-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonyl thiol derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions with or without a catalyst.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed:

Substitution Reactions: Sulfonamide, sulfonate, and sulfonyl thiol derivatives.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the methanesulfonyl group exhibit significant antimicrobial properties. For instance, derivatives synthesized from 4-methanesulfonylthiophene-2-sulfonyl chloride have shown potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies have utilized minimum inhibitory concentration (MIC) assays to evaluate these effects, revealing that certain derivatives outperform traditional antibiotics in efficacy .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 5 |

| Compound C | Pseudomonas aeruginosa | 15 |

Antioxidant Properties

The antioxidant potential of this compound derivatives has been investigated through DPPH radical scavenging assays. Results indicate that some compounds exhibit strong antioxidant activities, making them candidates for further development in treating oxidative stress-related conditions .

Synthesis of Sulfonamide Derivatives

The compound serves as a key intermediate in the synthesis of sulfonamide derivatives, which are widely used in medicinal chemistry. The introduction of the methanesulfonyl group enhances the solubility and bioavailability of these drugs, facilitating their use in various therapeutic applications .

Protecting Group in Organic Reactions

This compound is also employed as a protecting group for alcohols and amines during synthetic procedures. Its ability to form stable sulfonate esters allows for selective reactions without interfering with other functional groups present in the molecule .

Study on Antibacterial Activity

In a study published by RSC Publishing, researchers synthesized various thiazole-based compounds incorporating methanesulfonyl groups and assessed their antibacterial properties. The findings indicated that these compounds could effectively inhibit bacterial growth, suggesting their potential as new antimicrobial agents .

Antioxidant Evaluation

Another study focused on evaluating the antioxidant activity of synthesized compounds derived from methanesulfonylthiophene-2-sulfonyl chloride. The results highlighted several derivatives with significant free radical scavenging capabilities, indicating their potential therapeutic applications in managing oxidative stress .

Mechanism of Action

The mechanism of action of 4-methanesulfonylthiophene-2-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with various functional groups. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical properties of 4-methanesulfonylthiophene-2-sulfonyl chloride and related compounds:

Physicochemical Properties

Biological Activity

4-Methanesulfonylthiophene-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of both methanesulfonyl and thiophene moieties, which contribute to its reactivity and biological profile. Its chemical structure can be represented as follows:

- Molecular Formula : C₆H₆ClO₄S₂

- Molecular Weight : 238.70 g/mol

- Functional Groups : Sulfonyl chloride, thiophene

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions, making it a versatile reagent in medicinal chemistry.

- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent modification, impacting pathways involved in inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, potentially due to disruption of microbial cell wall synthesis.

Antimicrobial Properties

Research has indicated that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways, leading to cell cycle arrest at the G2/M phase.- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

-

Case Study on Anti-inflammatory Effects :

Another investigation assessed the anti-inflammatory properties of the compound using a murine model of inflammation. Results indicated a reduction in pro-inflammatory cytokines (TNF-α and IL-6) following treatment with this compound.- Cytokine Levels (pg/mL) :

- Control: TNF-α: 150, IL-6: 200

- Treatment Group: TNF-α: 80, IL-6: 90

- Cytokine Levels (pg/mL) :

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Methanesulfonylthiophene-2-sulfonyl chloride, and how should purity be validated?

- Methodological Answer : Optimal synthesis involves sequential sulfonation and chlorination steps. For purity validation, employ orthogonal characterization techniques:

- NMR Spectroscopy : Confirm structural integrity by comparing chemical shifts to known sulfonyl chloride analogs (e.g., δ~11–13 ppm for sulfonyl groups) .

- IR Spectroscopy : Identify key functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹) .

- Melting Point Analysis : Compare observed values to literature data (e.g., analogous sulfonyl chlorides exhibit mp ranges of 60–93°C ).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at ≤4°C in airtight, light-resistant containers to minimize hydrolysis or decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods during handling .

- Waste Disposal : Follow institutional guidelines for sulfonyl chloride waste, prioritizing neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer :

- Orthogonal Validation : Combine NMR/IR with mass spectrometry (MS) to confirm molecular ion peaks and rule out impurities. For example, MS can detect trace byproducts not resolved by NMR .

- Batch Comparison : Replicate reactions under identical conditions (temperature, solvent purity) and analyze deviations statistically .

- Reference Standards : Cross-check with independently synthesized or commercially available analogs (e.g., 4-chlorophenyl sulfonyl derivatives ).

Q. What experimental approaches elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress with in situ techniques (e.g., HPLC) under varying temperatures and solvent polarities .

- Isotopic Labeling : Use ³⁵S-labeled reagents to track sulfonate group transfer mechanisms .

- Computational Modeling : Compare experimental activation energies with DFT-calculated transition states to validate reaction pathways .

Q. How does environmental exposure (e.g., indoor surfaces) influence the stability of this compound?

- Methodological Answer :

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or XPS to quantify adsorption on silica, polymers, or metal oxides .

- Degradation Analysis : Expose samples to controlled humidity/light and analyze decomposition products via LC-MS .

- Microspectroscopic Imaging : Map spatial distribution and reactivity on surfaces using Raman or AFM-IR techniques .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Adjust stoichiometry (e.g., SOCl₂ excess) and reaction time to suppress side reactions (e.g., over-chlorination) .

- Purification Techniques : Use column chromatography with gradient elution or recrystallization in nonpolar solvents (e.g., hexane/EtOAc) .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.